6-Bromo-7-chloroquinazoline-2,4-diol

Descripción general

Descripción

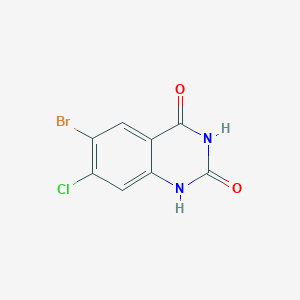

6-Bromo-7-chloroquinazoline-2,4-diol is a chemical compound with the molecular formula C8H4BrClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 7th positions, respectively, and hydroxyl groups at the 2nd and 4th positions of the quinazoline ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the following steps:

Starting Material: Quinazoline or its derivatives.

Bromination: Introduction of a bromine atom at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

Chlorination: Introduction of a chlorine atom at the 7th position using chlorine gas or thionyl chloride (SOCl2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Use of large-scale reactors to carry out bromination, chlorination, and hydroxylation reactions.

Purification: Crystallization or chromatography techniques to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-7-chloroquinazoline-2,4-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form dihydro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.

Oxidation Products: Quinones or other oxidized forms.

Reduction Products: Dihydro derivatives with reduced double bonds.

Aplicaciones Científicas De Investigación

6-Bromo-7-chloroquinazoline-2,4-diol has several applications in scientific research, including:

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it useful in biochemical research.

Protein Interaction Studies: Used in studies involving protein-ligand interactions.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Pharmacological Research: Used in the development of new pharmacological agents.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Studied for its potential use in agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Bromo-7-chloroquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-2-chloroquinazoline: Similar structure but lacks hydroxyl groups at the 2nd and 4th positions.

7-Chloroquinazoline-2,4-diol: Similar structure but lacks a bromine atom at the 6th position.

6-Bromoquinazoline-2,4-diol: Similar structure but lacks a chlorine atom at the 7th position.

Uniqueness

6-Bromo-7-chloroquinazoline-2,4-diol is unique due to the presence of both bromine and chlorine atoms, as well as hydroxyl groups at specific positions. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

6-Bromo-7-chloroquinazoline-2,4-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrClN2O2, and it features a quinazoline core characterized by two fused aromatic rings containing nitrogen atoms. The presence of bromine and chlorine substituents at specific positions enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity. It achieves this by binding to the active site or allosteric site of enzymes, which prevents substrate binding or alters enzyme conformation. Additionally, it may modulate receptor activity, influencing downstream signaling pathways crucial for various cellular functions.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical biological processes. For instance, it has been studied for its effects on kinases related to cancer progression and inflammatory responses.

Anticancer Activity

Studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. In vitro tests have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, revealing promising results in terms of potency compared to established chemotherapeutics like Erlotinib and Doxorubicin .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against a range of pathogens. Its structural features contribute to this bioactivity, making it a candidate for further exploration in the development of antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences and similarities:

| Compound Name | Structural Differences | Unique Properties/Activities |

|---|---|---|

| 6-Bromo-2-chloroquinazoline | Lacks hydroxyl groups at positions 2 and 4 | Potentially different pharmacological profiles |

| 7-Chloroquinazoline-2,4-diol | Lacks a bromine atom at position 6 | Exhibits distinct biological activities |

| 8-Bromo-6-chloroquinazoline-2,4-diol | Different substitution pattern | Potential for different reactivity and bioactivity |

This table illustrates how variations in substitution can lead to significant differences in chemical behavior and biological effects among quinazoline derivatives.

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound exhibited IC50 values significantly lower than those of non-substituted analogs. This suggests enhanced selectivity towards cancer cells while sparing normal cells .

- Enzyme Inhibition : A series of experiments demonstrated that this compound effectively inhibited certain kinases involved in tumor growth. Molecular docking studies revealed strong binding affinities with key residues in the active sites of these enzymes, indicating a promising avenue for drug development targeting cancer pathways .

Propiedades

IUPAC Name |

6-bromo-7-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHJEOWAZBCNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.